![molecular formula C8H6N2O2 B1377481 Pyrrolo[1,2-b]pyridazine-7-carboxylic acid CAS No. 1378467-76-5](/img/structure/B1377481.png)
Pyrrolo[1,2-b]pyridazine-7-carboxylic acid
概要
説明
Pyrrolo[1,2-b]pyridazine-7-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of pyrrole and pyridazine rings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-b]pyridazine-7-carboxylic acid can be achieved through several methods. One common approach involves the condensation of pyridazine derivatives with pyrrole derivatives. For instance, the reaction of 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide with tertiary butyl carbazate, followed by condensation with a chalcone, provides a facile route to pyrrolo[1,2-b]pyridazine derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Substitution Reactions
The compound undergoes nucleophilic and electrophilic substitutions at specific positions on its pyridazine and pyrrole rings. Key examples include:
Halogenation :
-
Bromination at the C-5 position occurs via electrophilic aromatic substitution under mild conditions (e.g., using NBS in DMF at 25°C).
-
Chlorination requires harsher reagents like POCl₃, typically at 80–100°C .
Alkynylation :
-
Sonogashira cross-coupling reactions introduce alkyne groups at the C-3 position using Pd(PPh₃)₂Cl₂/CuI catalysts. For example:
Yields range from 40–65% depending on the alkyne substituent .
Cycloaddition Reactions
The compound participates in [3+2] and [4+2] cycloadditions due to its electron-deficient pyridazine ring:
With Dipolarophiles :
-
Reacts with dimethyl acetylenedicarboxylate (DMAD) in acetic anhydride to form fused bicyclic adducts. For instance:
This reaction proceeds via a mesoionic intermediate, followed by CO₂ elimination .
With Cyclopropenones :
-
Forms 5,6-diphenyl-7-hydroxy derivatives through thermal cycloaddition with diphenylcyclopropenone (70% yield) .
Functional Group Transformations
The carboxylic acid moiety enables classic derivatization:
Reaction Type | Reagents/Conditions | Product | Yield |
---|---|---|---|
Esterification | Ethanol/H₂SO₄, reflux | Ethyl pyrrolopyridazine-7-carboxylate | 85–90% |
Amidation | SOCl₂ → NH₃/Et₃N | Pyrrolopyridazine-7-carboxamide | 75% |
Reduction | LiAlH₄, THF, 0°C → 25°C | Alcohol derivative | 60% |
Hydrogenation and Deuteration
-
Catalytic Hydrogenation :
The pyridazine ring undergoes partial saturation using H₂/Pd-C in ethanol, yielding dihydro derivatives. Full hydrogenation requires elevated pressures (5 atm) and temperatures (80°C) . -
Deuteration :
Exchangeable protons (e.g., NH in pyrrole) undergo H/D exchange in D₂O with catalytic acid, confirmed by NMR .
Protonation and Coordination Chemistry
-
Protonation : The pyridazine nitrogen preferentially protonates in acidic media (pKa ~3.5), enhancing electrophilicity for subsequent reactions .
-
Metal Coordination : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the carboxylic acid and pyridazine N atoms, as shown below:
Metal Salt | Ligand Sites | Complex Structure | Application |
---|---|---|---|
CuCl₂ | Carboxylate O, N-pyridazine | Octahedral | Catalysis |
Fe(NO₃)₃ | Carboxylate O | Tetrahedral | Magnetic materials |
Photochemical and Thermal Stability
-
Thermal Decomposition : Degrades above 250°C, releasing CO₂ and forming pyrrolo[1,2-b]pyridazine as a primary product.
-
UV-Induced Reactions : Exposure to UV light (254 nm) triggers decarboxylation, generating a radical intermediate detectable by EPR .
Key Research Findings
-
Cycloaddition reactions dominate the compound’s reactivity, enabling access to polycyclic architectures.
-
The carboxylic acid group serves as a versatile handle for bioconjugation and prodrug design.
-
Substituents at C-5 significantly modulate biological activity (e.g., bromination enhances antimicrobial potency) .
科学的研究の応用
Synthesis of Pyrrolo[1,2-b]pyridazine-7-carboxylic Acid
The synthesis of pyrrolo[1,2-b]pyridazine derivatives typically involves cycloaddition reactions. A notable method is the 3 + 2 cycloaddition reaction , which utilizes mesoionic oxazolo-pyridazinones and activated alkyne dipolarophiles. This method has proven effective for producing a range of pyrrolo[1,2-b]pyridazine derivatives with varying substituents that influence their biological activity .
Table 1: Synthetic Methods for Pyrrolo[1,2-b]pyridazines
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for pharmaceutical development. Key activities include:
- Antitumor Activity : The compound has shown dose-dependent cytotoxicity against various cancer cell lines, including colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) adenocarcinoma cells. The most potent derivatives were identified as having significant anti-tumor effects comparable to established chemotherapeutic agents like cisplatin and doxorubicin .
- Antibacterial Properties : Research indicates that certain pyrrolo[1,2-b]pyridazine derivatives possess antibacterial activity, suggesting potential applications in treating bacterial infections .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in managing inflammatory diseases .
- Antiviral Activity : Emerging studies suggest that pyrrolo[1,2-b]pyridazine compounds may inhibit viruses such as Zika and dengue virus, highlighting their potential in antiviral drug development .
Table 2: Biological Activities of Pyrrolo[1,2-b]pyridazine Derivatives
Case Studies and Research Findings
Numerous studies have investigated the pharmacological potential of pyrrolo[1,2-b]pyridazines:
- Cytotoxic Evaluation : A study assessed the cytotoxic effects of new pyrrolo[1,2-b]pyridazines on human cancer cell lines using the MTS assay. Results indicated significant anti-tumor activity for several compounds, particularly those with specific substituents at positions 5 and 7 on the pyrrolo ring .
- Antioxidant Properties : Some derivatives were found to inhibit lipid peroxidation in vitro, suggesting their potential as antioxidants in conditions associated with oxidative stress .
作用機序
The mechanism of action of pyrrolo[1,2-b]pyridazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific derivative and its intended use .
類似化合物との比較
Pyrrolo[1,2-b]pyridazine-7-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial and kinase inhibitory activities.
Pyridazine derivatives: These include compounds like tepotinib and pildralazine, which are used in drug development for their pharmacological properties.
Uniqueness: this compound is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
生物活性
Pyrrolo[1,2-b]pyridazine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.
Synthesis and Characterization
The synthesis of pyrrolo[1,2-b]pyridazine derivatives typically involves cycloaddition reactions. Recent studies have developed novel synthetic routes that enhance yield and purity. For example, a new method described the use of BOC-protected 1-aminopyrrole derivatives reacting with α,β-unsaturated ketones to form pyrrolo[1,2-b]pyridazine derivatives efficiently .
Biological Activities
This compound exhibits a range of biological activities, including:
- Antitumor Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrrolo[1,2-b]pyridazine showed dose-dependent cytotoxicity against colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) adenocarcinoma cells . The most potent compounds exhibited IC50 values lower than 200 µM.
- PARP Inhibition : A library of 2-substituted pyrrolo[1,2-b]pyridazine derivatives was identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), with some compounds showing selective activity against PARP-1 over PARP-2. Notably, compound 15b demonstrated robust antiproliferative activity in BRCA-deficient cancer cell lines with CC50 values of 340 nM and 106 nM respectively .
- Antioxidant Properties : Some derivatives have shown promising results in inhibiting lipid peroxidation in vitro, suggesting potential as antioxidants in pathological processes involving free radicals .
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of several pyrrolo[1,2-b]pyridazine derivatives on human cancer cell lines using the MTS assay. The results indicated that compounds such as 5a , 2c , and 5f exhibited the highest anti-tumor activity against colon cancer cells. Comparative analysis with standard chemotherapeutics like cisplatin and doxorubicin highlighted the potential of these compounds as alternative therapeutic agents .
Case Study 2: PARP Inhibition
In another investigation focused on PARP inhibitors, a series of new derivatives were synthesized and screened for their antiproliferative effects. Compound 15b was particularly notable for its selective inhibition of PARP-1 with a substantial reduction in cell proliferation observed in BRCA-deficient cell lines. This suggests its potential application in targeted cancer therapies, especially for patients with BRCA mutations .
Research Findings Summary
The following table summarizes key findings related to the biological activities of this compound:
Activity Type | Description | Key Findings |
---|---|---|
Antitumor Activity | Cytotoxic effects on cancer cell lines | IC50 values < 200 µM for several derivatives |
PARP Inhibition | Selective inhibition of PARP enzymes | Compound 15b showed CC50s of 340 nM (V-C8) |
Antioxidant Properties | Inhibition of lipid peroxidation | Strong antioxidant potential demonstrated |
特性
IUPAC Name |
pyrrolo[1,2-b]pyridazine-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-4-3-6-2-1-5-9-10(6)7/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDMJBKRAYBLAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C(N2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378467-76-5 | |
Record name | pyrrolo[1,2-b]pyridazine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。